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In the landscape of synthetic organic chemistry, the quest for enantiomerically pure compounds

has been a driving force for innovation. Chiral molecules are fundamental in pharmaceuticals,

agrochemicals, and materials science, where often only one enantiomer exhibits the desired

biological activity or physical properties.[1][2] The development of asymmetric catalysis, a field

recognized with the Nobel Prize in Chemistry in 2001, has provided powerful tools for

accessing these single-enantiomer compounds.[3][4] At the heart of many of these catalytic

systems lies a class of "privileged" chiral ligands, so-called for their ability to induce high

stereoselectivity across a broad range of reactions and substrates. Among these, chiral trans-

1,2-diaminocyclohexane (DACH) has emerged as a cornerstone, a testament to its

conformational rigidity and C₂-symmetric design.[5][6] This guide provides an in-depth

exploration of the discovery and historical development of chiral DACH derivatives, from the

foundational challenge of its resolution to its role in some of the most significant breakthroughs

in asymmetric catalysis.

Part 1: The Genesis of a Privileged Ligand: From
Racemate to Resolved Enantiomers
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The journey of chiral DACH begins with its synthesis as a mixture of stereoisomers. The most

common industrial preparation involves the hydrogenation of o-phenylenediamine, which yields

a mixture of cis- and trans-1,2-diaminocyclohexane.[5][7] While the cis isomer is an achiral

meso compound, the trans isomer exists as a pair of enantiomers, (1R,2R)- and (1S,2S)-

DACH. For its application in asymmetric catalysis, the separation of these enantiomers, a

process known as resolution, is a critical and foundational step.

The Foundational Hurdle: Classical Resolution with
Tartaric Acid
The most historically significant and widely practiced method for resolving racemic trans-DACH

is through diastereomeric salt formation using a chiral resolving agent.[8] Enantiomerically pure

tartaric acid is the classic choice for this purpose.[5][9] The principle of this method lies in the

reaction of the racemic diamine (a base) with one enantiomer of tartaric acid (an acid). This

reaction forms a pair of diastereomeric salts, for instance, ((1R,2R)-DACH · L-(+)-tartrate) and

((1S,2S)-DACH · L-(+)-tartrate). Diastereomers, unlike enantiomers, have different physical

properties, such as solubility.[9] This difference allows for their separation by fractional

crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the

other remains dissolved. The crystallized salt can then be collected, and the pure enantiomer of

the diamine can be liberated by treatment with a base.

Experimental Protocol: Classical Resolution of (±)-trans-
1,2-Diaminocyclohexane
The following protocol is a representative procedure for the resolution of racemic trans-DACH

using L-(+)-tartaric acid.[10]

Materials:

(±)-trans-1,2-Diaminocyclohexane

L-(+)-Tartaric acid

Distilled water

Methanol
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Glacial acetic acid

Sodium hydroxide (aq. solution, e.g., 10%)

Dichloromethane or other suitable organic solvent

Procedure:

In a suitable reaction vessel, dissolve L-(+)-tartaric acid in distilled water with stirring until a

clear solution is obtained.

To this solution, add the mixture of cis- and trans-1,2-diaminocyclohexane. The addition is

exothermic, and the rate should be controlled to manage the temperature increase.

Add glacial acetic acid to the resulting solution, again controlling the rate of addition to

manage the reaction temperature.[10]

Cool the mixture in an ice bath to induce crystallization of the less soluble diastereomeric

salt, the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water,

followed by several rinses with cold methanol to remove soluble impurities.

To liberate the free diamine, suspend the collected tartrate salt in water and add a

concentrated aqueous solution of sodium hydroxide until the pH is strongly basic.

Extract the liberated (1R,2R)-(-)-1,2-diaminocyclohexane into an organic solvent such as

dichloromethane.

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.

The (1S,2S)-(+)-enantiomer can be recovered from the filtrate from step 5 by a similar

basification and extraction procedure.

Visualization: The Resolution Process
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Racemic (±)-trans-DACH
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Caption: Flowchart of the classical resolution of racemic trans-DACH.

Characterization and Enantiopurity Determination
The success of a resolution is quantified by the enantiomeric excess (ee) of the product. This

can be determined using techniques such as polarimetry or chiral chromatography (HPLC or

GC).[9] The synthesis of derivatives, such as bisamides, can also be used for analysis.[9]

Table 1: Physical Properties of Racemic and Enantiopure trans-1,2-Diaminocyclohexane
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Property (±)-trans-DACH (1R,2R)-(-)-DACH

CAS Number 1121-22-8[11] 20439-47-8[12]

Molar Mass 114.19 g/mol [5] 114.19 g/mol [12]

Appearance Colorless liquid[5] Colorless liquid

Melting Point 14-15 °C[5] ~11 °C

Boiling Point 79-81 °C @ 15 mmHg[5] 184-187 °C @ 760 mmHg

Optical Rotation 0° [α]D20 -36° (c=5, H₂O)

Part 2: Seminal Breakthroughs: DACH Derivatives in
Asymmetric Catalysis
The availability of enantiomerically pure DACH set the stage for its use as a chiral ligand in

transition metal catalysis. Two major breakthroughs in the early 1990s firmly established DACH

as a privileged scaffold: the Jacobsen-Katsuki epoxidation and Noyori's asymmetric

hydrogenation.

The Jacobsen-Katsuki Epoxidation: A Paradigm Shift in
Alkene Oxidation
Prior to the 1990s, the highly enantioselective epoxidation of alkenes was largely limited to

allylic alcohols, as seen in the Sharpless epoxidation.[1] A general and practical method for the

asymmetric epoxidation of unfunctionalized alkenes was a significant unmet challenge. In 1990

and 1991, the research groups of Eric Jacobsen and Tsutomu Katsuki independently reported

that chiral manganese(III) complexes of salen-type ligands derived from trans-1,2-

diaminocyclohexane were highly effective catalysts for this transformation.[13][14]

The Jacobsen catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-

cyclohexanediaminomanganese(III) chloride, proved to be particularly effective, achieving high

enantioselectivities (often >90% ee) for the epoxidation of a wide range of cis-disubstituted and

trisubstituted olefins using simple oxidants like sodium hypochlorite (bleach).[14][15] The C₂-

symmetric chiral environment created by the DACH backbone and the bulky tert-butyl groups
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on the salicylaldehyde fragments effectively shields the faces of the alkene, leading to a highly

stereocontrolled oxygen transfer from a proposed high-valent Mn(V)-oxo intermediate.[15]

Experimental Protocol: Synthesis of Jacobsen's
Catalyst
The synthesis of Jacobsen's catalyst is a two-step procedure involving the formation of the

salen ligand followed by metallation with a manganese salt.

Materials:

(1R,2R)-(-)-1,2-Diaminocyclohexane

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Ethanol

Manganese(II) acetate tetrahydrate

Air (as an oxidant)

Lithium chloride

Procedure:

Ligand Synthesis: Dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2 equivalents) in warm

ethanol. To this solution, add a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1 equivalent)

in ethanol. A bright yellow precipitate of the salen ligand should form immediately. The

mixture can be heated to reflux to ensure complete reaction, then cooled to room

temperature and the ligand collected by filtration.

Metallation: Suspend the dried salen ligand in ethanol. Add manganese(II) acetate

tetrahydrate to the suspension. Heat the mixture to reflux. A stream of air is typically bubbled

through the solution to oxidize the Mn(II) to Mn(III), which is accompanied by a color change

from yellow to dark brown.
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After the oxidation is complete, add a saturated solution of lithium chloride in ethanol to the

hot mixture.

Cool the mixture to room temperature and then in an ice bath to allow the product,

Jacobsen's catalyst, to precipitate.

Collect the brown solid by filtration, wash with cold ethanol, and dry under vacuum.

Visualization: Structure of Jacobsen's Catalyst
Caption: Schematic structure of Jacobsen's catalyst.

Noyori's Asymmetric Hydrogenation: A Nobel-Winning
Achievement
Concurrent with the developments in asymmetric epoxidation, Ryoji Noyori and his coworkers

were pioneering the field of asymmetric hydrogenation.[3] Their work on BINAP-ruthenium

catalysts for the hydrogenation of various functionalized substrates was a landmark

achievement.[4][16] While BINAP was the ligand of choice for many of these transformations,

Noyori's group also developed highly effective catalysts for the asymmetric transfer

hydrogenation and hydrogenation of ketones and imines that utilized chiral DACH derivatives.

[17]

These catalysts, typically of the form RuCl₂(chiral diphosphine)(chiral diamine), demonstrated

remarkable efficiency and enantioselectivity. The DACH ligand, in concert with a chiral

diphosphine, creates a highly effective chiral environment around the ruthenium center. A key

insight was the concept of metal-ligand bifunctional catalysis, where the N-H group of the

diamine ligand participates directly in the catalytic cycle by forming a hydrogen bond with the

carbonyl substrate, thereby facilitating the hydride transfer from the metal.[6] This mechanism

accounts for the high activity and selectivity of these systems.

Table 2: Representative Performance of a Noyori-type Catalyst in Asymmetric Hydrogenation of

Ketones
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Substrate (ArCOR) Chiral Ligand System
Enantiomeric Excess
(ee%)

Acetophenone (S,S)-DACH + (S)-XylBINAP >99%

1-Tetralone (S,S)-DACH + (S)-XylBINAP 98%

2,4,4-Trimethyl-2-

cyclohexenone
(R,R)-DACH + (R)-BINAP 95%

1-Indanone (S,S)-DACH + (S)-BINAP >99%

Part 3: The Expanding Toolkit: Evolution of
Synthetic and Resolution Methodologies
The profound impact of the Jacobsen and Noyori catalysts spurred further research into the

synthesis and modification of chiral DACH derivatives. While classical resolution with tartaric

acid remains a workhorse, other methods have been developed to access enantiopure DACH

and its analogues. These include the use of other resolving agents, such as xylaric acid, and

enzymatic resolution processes.[18]

Furthermore, the derivatization of the amino groups of DACH has led to a vast library of ligands

with fine-tuned steric and electronic properties.[19] N-alkylation, N-arylation, and the formation

of amides, ureas, and thioureas have all been explored.[6] For example, Takemoto's catalyst, a

bifunctional thiourea derived from DACH, has become a powerful organocatalyst for a variety of

asymmetric transformations. This continuous evolution of the DACH scaffold underscores its

versatility and enduring importance in the field.

Part 4: Broader Horizons and Future Perspectives
The utility of chiral DACH derivatives extends far beyond the seminal discoveries of Jacobsen

and Noyori. They are integral components in a wide array of chemical and biological

applications.

Organocatalysis: As mentioned, DACH-derived thioureas are highly effective hydrogen-bond

donors in asymmetric organocatalysis.[6]
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Coordination Chemistry and Materials Science: The rigid, C₂-symmetric backbone of DACH

makes it an excellent building block for the construction of chiral metal-organic frameworks

(MOFs) and coordination polymers.[20]

Pharmaceuticals: A notable application of (1R,2R)-DACH is in the synthesis of the anti-

cancer drug Oxaliplatin.[5] In this platinum-based drug, the DACH ligand is not a catalyst but

an integral part of the final active pharmaceutical ingredient, where its stereochemistry is

crucial for its mechanism of action.[21]

The story of chiral cyclohexane-1,2-diamine is a compelling narrative of how the solution to a

fundamental stereochemical challenge—the resolution of a racemate—can unlock a world of

possibilities. From its role in Nobel Prize-winning research to its application in life-saving

medicines, DACH has proven to be a remarkably versatile and "privileged" scaffold. As

chemists continue to seek more efficient, selective, and sustainable synthetic methods, the

legacy of DACH will undoubtedly continue to inspire the design and development of new

generations of chiral ligands and catalysts.
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